N,N,2,3,5-Pentamethylpyridin-4-amine
Description
Properties
CAS No. |
103014-07-9 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N,N,2,3,5-pentamethylpyridin-4-amine |
InChI |
InChI=1S/C10H16N2/c1-7-6-11-9(3)8(2)10(7)12(4)5/h6H,1-5H3 |
InChI Key |
WAFBQSRXGWAYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1N(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyridine Derivatives
The foundational method, reported by Joiner and King in 1987, involves sequential alkylation of 4-aminopyridine derivatives. Starting with 4-aminopyridine, the amine group undergoes dimethylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Subsequent Friedel-Crafts alkylation or exhaustive methylation agents like methyl triflate introduces methyl groups at the 2, 3, and 5 positions.
Reaction Conditions and Optimization
- Step 1 (N,N-Dimethylation):
A mixture of 4-aminopyridine (1 equiv), methyl iodide (2.2 equiv), and potassium carbonate (3 equiv) in dimethylformamide reacts at 80°C for 12 hours. Quenching with ice water followed by extraction with dichloromethane yields N,N-dimethylpyridin-4-amine. - Step 2 (C-Methylation):
The intermediate is treated with methyl magnesium bromide (3 equiv) in tetrahydrofuran under reflux. Lewis acids such as aluminum chloride may accelerate regioselective methylation at the 2, 3, and 5 positions, though competing side reactions necessitate careful temperature control (60–70°C).
Table 1: Key Parameters for Direct Alkylation
| Parameter | Step 1 (N,N-Dimethylation) | Step 2 (C-Methylation) |
|---|---|---|
| Temperature | 80°C | 60–70°C |
| Reaction Time | 12 hours | 8–10 hours |
| Yield | 85–90% | 70–75% |
| Key Reagents | Methyl iodide, K₂CO₃ | MeMgBr, AlCl₃ |
Transition-Metal-Catalyzed Coupling Approaches
Recent patents disclose nickel-catalyzed Negishi couplings to install methyl groups on brominated pyridine precursors, offering a scalable alternative to direct alkylation. For example, 2-amino-3,5-dibromo-4-methylpyridine undergoes directed ortho-methylation via a nickel-dppm (1,1-bis(diphenylphosphino)methane) catalyst system.
Mechanistic Insights
- Directing Group Installation:
Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide, which directs subsequent methyl group insertion. - Negishi Coupling:
Treatment with methylzinc chloride in the presence of NiCl₂/dppm at 60°C replaces the 3-bromo substituent with a methyl group. Hydrolysis with hydrochloric acid removes the directing group, yielding 5-bromo-3,4-dimethylpyridin-2-amine, which undergoes further methylation to achieve the pentamethyl product.
Table 2: Nickel-Catalyzed Methylation Conditions
| Parameter | Conditions |
|---|---|
| Catalyst | NiCl₂, dppm ligand |
| Methyl Source | Methylzinc chloride |
| Solvent | 2-Methyltetrahydrofuran |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield (Per Step) | 80–85% |
Comparative Analysis of Methodologies
Direct Alkylation Pros and Cons
- Advantages:
- Fewer synthetic steps.
- Avoids transition-metal catalysts, reducing costs.
- Limitations:
- Poor regiocontrol during C-methylation.
- Low functional group tolerance.
Transition-Metal-Catalyzed Approach Pros and Cons
- Advantages:
- High regioselectivity via directing groups.
- Scalable for kilogram-scale production.
- Limitations:
- Requires air-sensitive catalysts.
- Multi-step synthesis increases complexity.
Characterization and Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure of this compound. Key spectral features include:
- ¹H NMR (CDCl₃): δ 2.15 (s, 6H, N(CH₃)₂), 2.30 (s, 3H, C5-CH₃), 2.45 (s, 3H, C3-CH₃), 2.60 (s, 3H, C2-CH₃), 6.85 (s, 1H, Ar-H).
- HRMS: m/z 164.1310 [M+H]⁺ (calculated for C₁₀H₁₆N₂: 164.1313).
Industrial and Research Implications
The nickel-catalyzed method’s compatibility with continuous flow reactors enhances its industrial viability, as demonstrated in patent WO2024015825A1. Conversely, academic laboratories favor direct alkylation for rapid access to small quantities. Future research should explore photocatalytic methylation or biocatalytic routes to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N,N,2,3,5-Pentamethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N,2,3,5-Pentamethylpyridin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,2,3,5-Pentamethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Profiles : The pentamethylpyridine derivative exhibits greater steric bulk compared to compounds like the pyrrolopyrimidine in , which may limit its interaction with biological targets but enhance stability in catalytic applications.
- Lipophilicity : The high methyl content in this compound likely increases lipophilicity (logP ~2.5–3.0 estimated), contrasting with the polar piperidine-containing analog in (logP ~1.5 inferred).
- Synthetic Complexity : Multi-methylated pyridines often require regioselective methylation steps, whereas pyrrolopyrimidines (e.g., ) utilize cross-coupling or cyclization strategies .
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